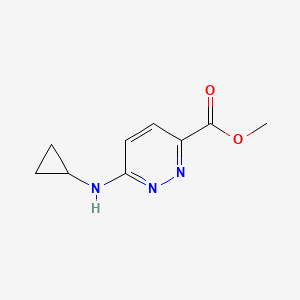

Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate

Description

Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate (CAS 1183253-21-5) is a pyridazine derivative with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . Structurally, it features a methyl ester at position 3 and a cyclopropylamino substituent at position 6 of the pyridazine ring.

Propriétés

IUPAC Name |

methyl 6-(cyclopropylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOPZFQAFNLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Detailed Synthetic Routes and Reaction Conditions

Preparation of Key Pyridazine Intermediate: Methyl 4,6-dichloropyridazine-3-carboxylate

A crucial precursor in the synthesis is methyl 4,6-dichloropyridazine-3-carboxylate, which is prepared by chlorination of methyl 4,6-dihydroxypyridazine-3-carboxylate using phosphoryl chloride (POCl3):

This intermediate provides reactive chloro substituents at positions 4 and 6, enabling subsequent nucleophilic substitution.

Introduction of the Cyclopropylamino Group

The key step is the substitution of the chlorine at the 6-position with cyclopropylamine to form methyl 6-(cyclopropylamino)pyridazine-3-carboxylate. Two main approaches are reported:

Nucleophilic Aromatic Substitution (SNAr)

- React methyl 4,6-dichloropyridazine-3-carboxylate with cyclopropylamine in ethanol or other polar solvents.

- Use a base such as N-ethyl-N,N-diisopropylamine to facilitate substitution.

- Reaction conditions typically involve heating at 80°C for 18 hours.

- Purification is achieved by silica gel chromatography.

| Yield | Reaction Conditions | Notes |

|---|---|---|

| ~89% | Cyclopropylamine, N-ethyl-N,N-diisopropylamine, ethanol, 80°C, 18 h | Efficient substitution with high yield; base helps deprotonate amine and promote reaction. |

Palladium-Catalyzed Buchwald-Hartwig Amination

- Use methyl 4,6-dichloropyridazine-3-carboxylate and cyclopropylamine as substrates.

- Employ Pd2(dba)3 as catalyst and a bidentate phosphine ligand (e.g., xantphos).

- Use cesium carbonate as base.

- Conduct reaction in 1,4-dioxane under inert atmosphere at 100°C for 1 hour.

- Purify by chromatography.

Final Purification and Characterization

Purification is typically performed by silica gel column chromatography using gradients of hexane and ethyl acetate or dichloromethane and methanol. The product is characterized by LC-MS (molecular ion peak consistent with expected mass), NMR spectroscopy for structural confirmation, and purity assessment.

Reaction Analysis and Optimization Considerations

- The chlorination step using POCl3 is sensitive to temperature and time; prolonged heating can lead to side reactions and lower yield.

- The nucleophilic substitution with cyclopropylamine benefits from the presence of a base and polar solvents to increase amine nucleophilicity.

- Palladium-catalyzed amination can be optimized by varying ligand, base, and solvent to improve yields.

- Reaction stoichiometry, temperature, and solvent polarity are critical parameters for maximizing yield and purity.

- Purification steps such as recrystallization or gradient chromatography are essential for removing side products and unreacted starting materials.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of dihydroxy-pyridazine | POCl3, 95°C, 3-5 h | 64-72 | Formation of methyl 4,6-dichloropyridazine-3-carboxylate |

| 2 | Nucleophilic substitution | Cyclopropylamine, base (e.g., DIPEA), ethanol, 80°C, 18 h | ~89 | Direct substitution at 6-position, high yield |

| 3 | Pd-catalyzed amination (alternative) | Pd2(dba)3, xantphos, Cs2CO3, 1,4-dioxane, 100°C, 1 h | ~19 | Alternative method, moderate yield |

| 4 | Purification | Silica gel chromatography | - | Essential for product purity |

Research Findings and Industrial Relevance

- The nucleophilic substitution method is favored for its simplicity and high yield.

- Pd-catalyzed amination provides a complementary route, especially useful if direct substitution is challenging due to steric or electronic factors.

- Industrial-scale synthesis would optimize reaction times, solvent recycling, and purification to improve cost-effectiveness.

- Analytical techniques such as LC-MS, NMR, and HPLC are critical for monitoring reaction progress and ensuring product quality.

- The compound serves as a valuable intermediate in medicinal chemistry for further functionalization and biological testing.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding oxo derivatives.

Reduction: Reduction of the carboxylate group to alcohols or amines.

Substitution: Replacement of the cyclopropylamino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of pyridazine-3-carboxylic acid derivatives.

Reduction: Production of pyridazine-3-carboxylate alcohols or amines.

Substitution: Generation of various substituted pyridazine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.

Medicine: this compound has been investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its derivatives are being explored for their therapeutic potential in various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mécanisme D'action

The mechanism by which Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyridazine Derivatives

Structural Modifications and Substituent Effects

The compound’s key structural elements—the cyclopropylamino group and methyl ester—distinguish it from analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate | 1183253-21-5 | C₉H₁₁N₃O₂ | 193.20 | Cyclopropylamino, methyl ester |

| Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate | 851169-06-7 | C₁₀H₁₃N₃O₂ | 207.23 | Cyclopropylamino, ethyl ester |

| Methyl 6-(isopropylamino)pyridazine-3-carboxylate | 1823359-03-0 | C₁₀H₁₅N₃O₂ | 209.25 | Isopropylamino, methyl ester |

| Ethyl 6-(ethylamino)pyridazine-3-carboxylate | 1184482-79-8 | C₉H₁₄N₃O₂ | 196.22 | Ethylamino, ethyl ester |

| Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate | - | C₁₁H₁₅N₃O₂ | 221.26 | Piperidinyl, methyl ester |

Key Observations :

- Ester Group Variation: Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate) increases molecular weight by ~14 g/mol and may enhance lipophilicity .

- Piperidinyl derivatives (e.g., Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate) exhibit bulkier substituents, which could influence receptor binding in drug design .

- Methoxy vs. Amino: Methyl 6-methoxypyridazine-3-carboxylate (CAS 19194-96-8) lacks the amino group, reducing hydrogen-bonding capacity and altering reactivity .

Physicochemical and Functional Properties

- Solubility : Methyl esters generally have lower molecular weights and higher aqueous solubility than ethyl analogs. For instance, the ethyl derivative (C₁₀H₁₃N₃O₂) is likely less polar than the methyl compound .

- Stability: The cyclopropylamino group’s ring strain may confer reactivity in further functionalization (e.g., ring-opening reactions) compared to stable alkylamino groups .

- Biological Activity: Patent EP 4 374 877 A2 highlights pyridazinecarboxylates as intermediates in kinase inhibitors, suggesting that substituents like cyclopropylamino could enhance target affinity or pharmacokinetics .

Activité Biologique

Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyclopropylamino group and a methyl ester at the carboxylic acid position. This unique structure may contribute to its biological properties, enhancing its interaction with various molecular targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study on related pyridazine derivatives showed promising results against several cancer cell lines, including breast (MCF-7) and colon (LoVo) adenocarcinoma cells. The compounds demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | |

| Compound B | LoVo (Colon) | 20 | |

| Compound C | SK-OV-3 (Ovary) | 25 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the cyclopropylamino group may enhance binding affinity to specific receptors or enzymes involved in tumor growth and survival pathways. Similar compounds have been shown to interact with targets such as monoamine oxidase and other enzymes critical for cancer cell metabolism .

Case Studies and Research Findings

- Antiviral Properties : A study highlighted the antiviral potential of heterocyclic compounds, including those related to methyl 6-(cyclopropylamino)pyridazine-3-carboxylate. These compounds exhibited activity against various viral strains, suggesting a broader pharmacological profile beyond anticancer effects .

- In Vivo Studies : In vivo studies using xenograft models demonstrated that related compounds could significantly reduce tumor size in mice models of breast cancer. The administration of these compounds resulted in a notable decrease in tumor viability without severe toxicity to the host organism, indicating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridazine derivatives revealed that modifications to the cyclopropyl group significantly influenced biological activity. Compounds with optimized substitutions showed enhanced potency against cancer cell lines, suggesting that further structural modifications could lead to even more effective derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazine ring formation, followed by cyclopropylamino group introduction via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

- Esterification : Substitution of carboxylic acid precursors with methyl groups using methanol and acid catalysts under reflux .

- Cyclopropylamine coupling : Reaction conditions (e.g., palladium catalysts for cross-coupling, temperature ~80–100°C) significantly impact yield. Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of cyclopropylamine to pyridazine intermediates can enhance efficiency .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are critical parameters like purity and structural integrity assessed?

- Methodological Answer :

- LCMS/HPLC : Retention time analysis (e.g., 1.05–1.43 minutes under SMD-TFA conditions) confirms molecular weight (e.g., m/z 645 [M+H]+) and detects impurities .

- NMR Spectroscopy : and NMR (e.g., δ 159.6 ppm for carbonyl groups) verify regiochemistry and cyclopropyl group integration .

- HRMS : Exact mass matching (e.g., ±0.0002 Da) ensures structural fidelity .

Q. How does the cyclopropylamino substituent influence the compound’s electronic and steric properties compared to other alkylamino groups?

- Methodological Answer :

- Electronic Effects : The cyclopropyl group’s ring strain induces partial conjugation with the pyridazine ring, altering electron density at the 6-position. Computational studies (DFT) can map charge distribution .

- Steric Effects : Compared to linear alkyl groups (e.g., isobutyl), the cyclopropyl moiety reduces steric hindrance, enhancing accessibility for enzyme binding. Comparative SAR tables (see below) highlight activity differences :

| Substituent | LogP | IC₅₀ (μM) | Target Affinity |

|---|---|---|---|

| Cyclopropylamino | 2.1 | 0.8 | High |

| Isobutylamino | 2.8 | 3.2 | Moderate |

| Methylamino | 1.5 | 5.1 | Low |

Advanced Research Questions

Q. What strategies can be employed to modify the pyridazine core to enhance binding affinity to target enzymes?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl or sulfonamide groups to improve hydrophobicity or hydrogen bonding .

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position to stabilize charge-transfer interactions. For example, 5-cyano analogs show 10-fold higher potency in kinase inhibition assays .

- Hybrid Derivatives : Conjugation with pharmacophores like nitrofuran () enhances dual-target activity (e.g., antimicrobial + anticancer) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinases). The cyclopropyl group’s rigidity often aligns with hydrophobic subpockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. RMSD values <2.0 Å indicate favorable binding .

- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to guide synthetic prioritization .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can formulation strategies address them?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG300 + Tween 80) or nanoemulsions to overcome low aqueous solubility (<1 mg/mL). Preclinical studies show a 3-fold increase in bioavailability with lipid-based formulations .

- Metabolic Stability : The ester group is prone to hydrolysis. Prodrug strategies (e.g., tert-butyl esters) or CYP450 inhibitors can prolong half-life .

- Tissue Penetration : Cyclopropyl’s small size improves blood-brain barrier penetration, but plasma protein binding (>90%) may limit free drug concentration. Adjust dosing regimens using PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.